molecular formula C18H15FO3 B12767096 2'-Fluoro-7-(1-methylethoxy)isoflavone CAS No. 131814-56-7

2'-Fluoro-7-(1-methylethoxy)isoflavone

Cat. No.: B12767096
CAS No.: 131814-56-7
M. Wt: 298.3 g/mol
InChI Key: ZLONCWNVZSGHJI-UHFFFAOYSA-N
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Description

2’-Fluoro-7-(1-methylethoxy)isoflavone is a synthetic isoflavone derivative Isoflavones are a class of flavonoids, which are polyphenolic compounds found in plants They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and estrogenic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method involves the use of palladium(II) trifluoroacetate (Pd(TFA)2) and dimethyl sulfoxide (DMSO) under an oxygen atmosphere. The reaction proceeds through a dehydrogenation process, followed by cyclization to form the isoflavone structure.

Industrial Production Methods

Industrial production of 2’-Fluoro-7-(1-methylethoxy)isoflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of biotechnological approaches, such as metabolic engineering of plants or microorganisms, can provide an alternative method for producing isoflavones .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-7-(1-methylethoxy)isoflavone can undergo various chemical reactions, including:

    Reduction: The removal of oxygen or the addition of hydrogen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Fluoro-7-(1-methylethoxy)isoflavone can lead to the formation of quinones, while reduction can produce dihydroisoflavones.

Scientific Research Applications

2’-Fluoro-7-(1-methylethoxy)isoflavone has various scientific research applications, including:

Properties

CAS No.

131814-56-7

Molecular Formula

C18H15FO3

Molecular Weight

298.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-7-propan-2-yloxychromen-4-one

InChI

InChI=1S/C18H15FO3/c1-11(2)22-12-7-8-14-17(9-12)21-10-15(18(14)20)13-5-3-4-6-16(13)19/h3-11H,1-2H3

InChI Key

ZLONCWNVZSGHJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3F

Origin of Product

United States

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